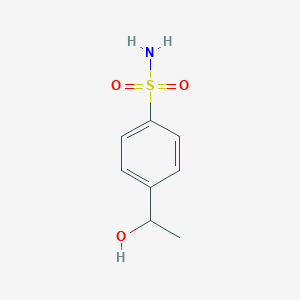

4-(1-Hydroxyethyl)benzol-1-sulfonamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, was synthesized from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine (Sarojini et al., 2012). This process is indicative of the general approach to synthesizing sulfonamide derivatives, suggesting that a similar method could be applied to synthesize 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

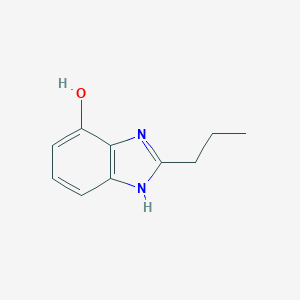

Molecular Structure Analysis

The molecular structure of sulfonamides is typically characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structural details of synthesized sulfonamides have been elucidated using FTIR, NMR, and XRD analyses, showing their precise molecular geometry and confirming the presence of the sulfonamide functional group (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those that lead to the formation of complexes with metals, indicating their potential as ligands in coordination chemistry. For example, sulfonamide-derived ligands have been synthesized and used to construct novel complexes, demonstrating the versatility of sulfonamides in chemical synthesis (Li et al., 2009).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and thermal stability, can be studied using thermal analysis techniques. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, can be explored through spectroscopic studies and computational chemistry. For instance, Density Functional Theory (DFT) has been used to study the electronic properties and stability of sulfonamide molecules, providing insights into their chemical behavior (Sarojini et al., 2013).

Wissenschaftliche Forschungsanwendungen

Anti-mikrobielles Mittel

Sulfonamid-basierte Verbindungen, wie beispielsweise 4-(1-Hydroxyethyl)benzol-1-sulfonamid, wurden synthetisiert und als anti-mikrobielle Mittel eingesetzt . Diese Verbindungen haben Aktivität gegen verschiedene Bakterien gezeigt, darunter Staphylococcus aureus und Klebsiella pneumoniae .

Anti-Krebsaktivität

Indol und seine Derivate, die aus Sulfonamid-basierten Verbindungen synthetisiert werden können, haben physiologische Aktivität gezeigt, die Anti-Krebs-Eigenschaften umfasst .

Anti-entzündliche Aktivitäten

Indolderivate, die aus Sulfonamid-basierten Verbindungen synthetisiert wurden, haben auch anti-entzündliche Aktivitäten gezeigt .

Antivirale Eigenschaften

Indolderivate haben antivirale Eigenschaften gezeigt, wodurch Sulfonamid-basierte Verbindungen potenziell nützlich für die Entwicklung von antiviralen Medikamenten sind .

Anti-Malaria-Anwendungen

Sulfonamid-basierte Verbindungen wurden bei der Synthese von Indolderivaten verwendet, die anti-malarische Aktivitäten gezeigt haben .

Alkyl-Transfer-Reagenzien

Sulfonimidate, die aus Sulfonamid-basierten Verbindungen synthetisiert werden können, haben Verwendung als Alkyl-Transfer-Reagenzien für Säuren, Alkohole und Phenole gefunden .

Bausteine für andere Schwefel(VI)-Verbindungen

Sulfonimidate, synthetisiert aus Sulfonamid-basierten Verbindungen, wurden als Bausteine verwendet, um alternative Schwefel(VI)-Verbindungen zu erhalten .

Spektroskopische Analyse

Die Infrarot- und Raman-Spektren von this compound wurden unter Verwendung von B3LYP-Dichtefunktionaltheorie (DFT)-Methoden untersucht .

Wirkmechanismus

While the specific mechanism of action for “4-(1-Hydroxyethyl)benzene-1-sulfonamide” is not detailed in the available resources, sulfonamides in general are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

It has a normal shipping temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(1-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276738 | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113412-15-0, 25426-54-4 | |

| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

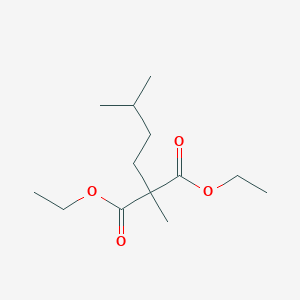

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

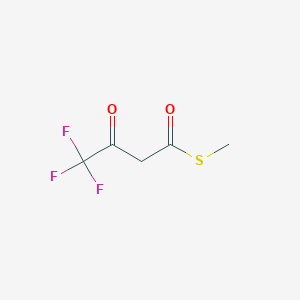

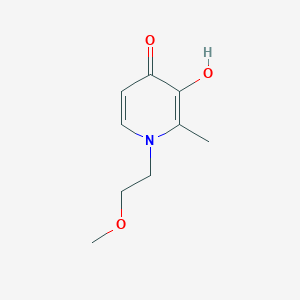

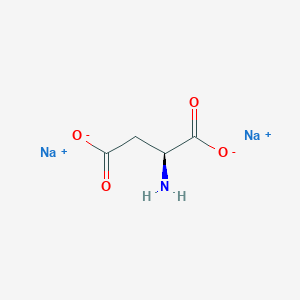

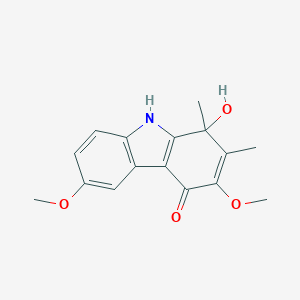

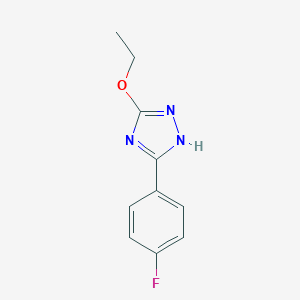

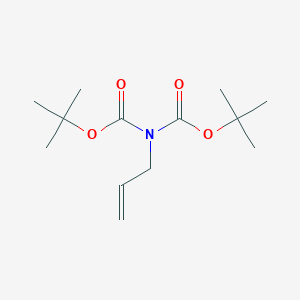

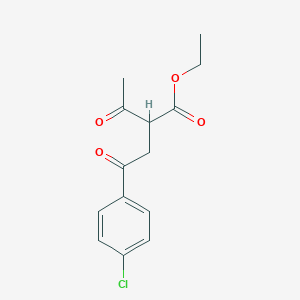

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?

A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []

Q2: How was computational chemistry employed to study the spectroscopic properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide?

A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)